4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features an indole moiety fused with a pyrrolopyrimidine ring system, which is further modified with a trimethylsilyl ethoxy group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the construction of the pyrrolopyrimidine ring system.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process often includes the use of advanced techniques such as catalytic reactions, high-pressure reactors, and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways involved can vary depending on the biological context and the specific application .
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(1H-Indol-3-yl)-vinyl]-1-methyl-pyridinium iodide
- 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-3-yl methanamine
Uniqueness
Compared to similar compounds, 4-(1H-Indol-3-yl)-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine stands out due to its unique combination of functional groups and structural features.
Properties
Molecular Formula |
C20H24N4OSi |
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Molecular Weight |
364.5 g/mol |
IUPAC Name |
2-[[4-(1H-indol-3-yl)pyrrolo[2,3-d]pyrimidin-7-yl]methoxy]ethyl-trimethylsilane |
InChI |
InChI=1S/C20H24N4OSi/c1-26(2,3)11-10-25-14-24-9-8-16-19(22-13-23-20(16)24)17-12-21-18-7-5-4-6-15(17)18/h4-9,12-13,21H,10-11,14H2,1-3H3 |
InChI Key |
HTLPPMNZUBJQJS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=CC2=C(N=CN=C21)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
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